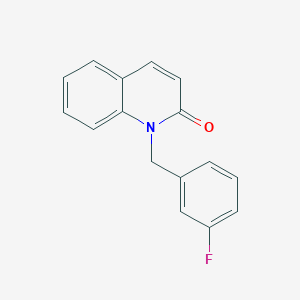

1-(3-fluorobenzyl)-2(1H)-quinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Fluorobenzyl)-2(1H)-quinolinone is a chemical compound that belongs to the quinolinone family. This compound is characterized by the presence of a fluorobenzyl group attached to the quinolinone core. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

The synthesis of 1-(3-fluorobenzyl)-2(1H)-quinolinone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-fluorobenzyl bromide from 3-fluorotoluene using N-bromosuccinimide (NBS) as a brominating agent.

Formation of Quinolinone Core: The quinolinone core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Coupling Reaction: The final step involves the coupling of 3-fluorobenzyl bromide with the quinolinone core under suitable conditions to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Análisis De Reacciones Químicas

1-(3-Fluorobenzyl)-2(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(3-Fluorobenzyl)-2(1H)-quinolinone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(3-fluorobenzyl)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

1-(3-Fluorobenzyl)-2(1H)-quinolinone can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their chemical properties and biological activities

Actividad Biológica

1-(3-Fluorobenzyl)-2(1H)-quinolinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C16H12FN

- Molecular Weight: 255.27 g/mol

The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, which are crucial for drug design.

This compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors. The incorporation of the fluorine atom is known to modulate interactions with biological targets, potentially increasing selectivity and potency.

Enzyme Inhibition

Research indicates that quinolinone derivatives can act as inhibitors for several enzymes, including:

- Monoamine Oxidase (MAO): Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases. The fluorine substitution may enhance selectivity towards MAO-B over MAO-A, reducing side effects associated with non-selective inhibitors.

- α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism. Inhibition can lead to potential applications in managing diabetes by slowing glucose absorption.

Biological Activities

The biological activities of this compound include:

- Antidepressant Effects: Studies have shown that compounds within the quinolinone family can reduce immobility time in animal models, indicating potential antidepressant activity.

- Antimicrobial Properties: Some derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibiotics.

- Neuroprotective Effects: The compound has been evaluated for neuroprotective properties, particularly in models of neurodegeneration.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the quinolinone scaffold influence biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Fluorine at 3-position | Increased potency against MAO-B |

| Alkyl substitutions | Enhanced lipophilicity and bioavailability |

| Aromatic rings | Improved binding affinity to target enzymes |

Study 1: MAO-B Inhibition

A systematic study evaluated various quinolinone derivatives for MAO-B inhibition. The fluorinated derivative showed a higher selectivity index compared to non-fluorinated counterparts, suggesting that the presence of fluorine enhances its therapeutic profile against depression without significant off-target effects .

Study 2: Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis .

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-14-6-3-4-12(10-14)11-18-15-7-2-1-5-13(15)8-9-16(18)19/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKNFLPTVFKZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666348 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.